molecular formula C21H29N5O B2503654 2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2415633-13-3

2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile

Katalognummer: B2503654
CAS-Nummer: 2415633-13-3
Molekulargewicht: 367.497
InChI-Schlüssel: NFOGOWHZIQUUPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine-3-carbonitrile core linked to a piperidine ring via a but-2-yn-1-yloxy spacer. The piperidine moiety is further substituted with a 4-ethylpiperazine group. Key properties include:

  • Molecular Formula: C21H29N5O (as per structurally similar compounds in ).
  • Molecular Weight: ~367.5 g/mol ().

Eigenschaften

IUPAC Name

2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-2-24-13-15-25(16-14-24)10-3-4-17-27-20-7-11-26(12-8-20)21-19(18-22)6-5-9-23-21/h5-6,9,20H,2,7-8,10-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOGOWHZIQUUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Structural analogs differ primarily in the substituents on the piperazine ring, which influence physicochemical and pharmacological properties.

Table 1: Substituent-Based Comparisons
Compound Name / CAS Number Substituent on Piperazine Molecular Formula Molecular Weight Key Structural Differences Evidence ID
Target Compound 4-Ethyl C21H29N5O 367.5 Reference structure
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (2415456-31-2) 4-Methyl C23H31N5O 393.5 Cyclopentane-fused pyridine core
6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile (2549024-51-1) 4-Isopropyl C22H31N5O 381.5 Bulkier isopropyl group
6-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile (2415572-38-0) 4-Phenyl C25H29N5O 415.5 Aromatic phenyl substitution

Key Observations :

  • Methyl vs.
  • Isopropyl : The isopropyl substituent () increases hydrophobicity, which may enhance membrane permeability but could limit aqueous solubility.
  • Phenyl : The phenyl-substituted analog () introduces aromaticity, likely enhancing π-π stacking interactions with receptor sites but increasing molecular weight.

Core Heterocyclic Modifications

Variations in the central heterocyclic scaffold significantly alter pharmacological profiles.

Table 2: Core Scaffold Comparisons
Compound Name / CAS Number Core Structure Molecular Formula Molecular Weight Functional Implications Evidence ID
Target Compound Pyridine-3-carbonitrile C21H29N5O 367.5 Balanced polarity
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile (2549050-84-0) Pyrano[4,3-b]pyridine C25H35N5O2 437.6 Pyrano ring adds rigidity and steric hindrance
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile (500149-23-5) Benzimidazole-pyridine hybrid C32H38FN5 511.7 Extended conjugation; fluorobenzyl enhances CNS penetration

Key Observations :

  • Benzimidazole Hybrid (): The benzimidazole moiety enhances aromatic interactions, making it suitable for targets like kinase inhibitors.

Biologische Aktivität

2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile is a synthetic compound that exhibits diverse biological activities, primarily due to its intricate structure comprising multiple functional groups. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a complex arrangement of piperidine and piperazine moieties, which are known to enhance pharmacological properties. The presence of the ethylpiperazine group suggests possible interactions with various biological targets, making it a candidate for medicinal chemistry research.

Property Details
Molecular Formula C19H29N5O
Molecular Weight 343.5 g/mol
CAS Number 2549032-62-2

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • Kinase Inhibition : Quinazoline derivatives, including similar compounds, are often explored for their roles as kinase inhibitors. This mechanism is crucial in targeted cancer therapies, where inhibiting specific kinases can prevent tumor growth and proliferation.
  • Receptor Interaction : The piperidine moiety has been established as critical for binding to histamine receptors and sigma receptors, which are involved in various physiological processes, including pain modulation and neurotransmission .

Biological Activity and Therapeutic Potential

Research indicates that derivatives of this compound exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Compounds with similar structural features have shown promising results in inhibiting cancer cell lines. For instance, quinazoline derivatives have demonstrated significant anticancer effects by targeting specific kinases involved in tumor progression.
  • Anti-tubercular Properties : Some studies have highlighted the potential of related compounds as anti-tubercular agents, with IC90 values indicating effective inhibition against Mycobacterium tuberculosis .

Case Studies

Several case studies have explored the efficacy and safety of compounds structurally related to 2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile:

  • In Vitro Studies : A study focused on the synthesis and evaluation of substituted pyrimidine derivatives showed significant activity against various cancer cell lines with low cytotoxicity towards normal cells. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM .
  • Binding Affinity Studies : Research on piperidine-based compounds demonstrated high affinity for histamine H3 receptors and sigma receptors, suggesting their potential use in treating neurological disorders and pain management .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer: Synthesis of structurally complex piperidine and pyridine derivatives often involves multi-step reactions. For example, coupling reactions using alkynyl ether intermediates (e.g., but-2-yn-1-yloxy groups) with piperazine derivatives are common. Evidence from analogous compounds suggests using cesium carbonate as a base in dichloromethane to optimize nucleophilic substitution steps . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield (>90% purity) . Monitoring reaction progress with TLC or HPLC is critical to minimize side products like unreacted starting materials.

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer: Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., C₂₀H₂₃N₅O₂ for a related compound) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, resolves substituent positions on the piperidine and pyridine rings. For example, the ethynyl linker’s protons appear as distinct triplets in ¹H NMR (~δ 3.5–4.5 ppm) . Infrared (IR) spectroscopy confirms functional groups like nitriles (C≡N stretch at ~2200 cm⁻¹) .

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer: Follow GHS-based safety measures: wear PPE (nitrile gloves, lab coat), use fume hoods, and avoid skin/eye contact. For storage, keep the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation . In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste . Emergency procedures for inhalation include immediate fresh air exposure and medical consultation .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity and pharmacological activity?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) model electronic properties like HOMO-LUMO gaps to predict reactivity at the nitrile or ethynyl groups . Molecular docking studies using software like AutoDock Vina assess binding affinity to biological targets (e.g., kinases or GPCRs). For example, analogs with pyridine-3-carbonitrile moieties show antimicrobial activity via enzyme inhibition . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer: Cross-validate results using orthogonal assays. For instance, if an analog shows inconsistent antimicrobial activity, perform time-kill assays alongside MIC measurements . Structural analogs with chloro or ethylpiperazine substituents may exhibit varying logP values, altering membrane permeability. Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with activity trends .

Q. How can reaction fundamentals inform scalable reactor design for this compound?

  • Methodological Answer: Kinetic studies (e.g., Arrhenius plots) determine temperature dependence for critical steps like piperazine alkylation. Continuous-flow reactors improve heat/mass transfer for exothermic reactions (e.g., SN2 substitutions) . Computational fluid dynamics (CFD) simulations optimize mixing efficiency in multi-phase systems (e.g., liquid-liquid extractions) .

Q. What experimental designs mitigate risks of byproduct formation during synthesis?

  • Methodological Answer: Design of Experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry). For example, excess piperazine derivatives reduce dimerization byproducts . In-line FTIR monitors intermediate concentrations in real time . Quench-and-trap techniques isolate reactive intermediates (e.g., acetylene derivatives) before side reactions occur .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.